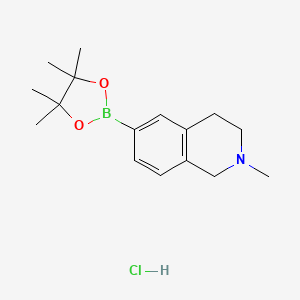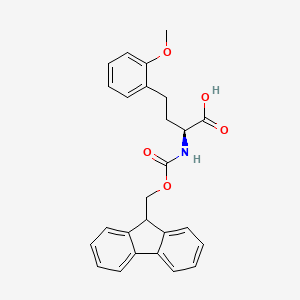
(R)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl is a chemical compound with the molecular formula C13H21N2Cl2 It is a chiral amine with a phenyl group, a pyrrolidine ring, and a propan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and pyrrolidine.
Reductive Amination: The key step in the synthesis is the reductive amination of phenylacetone with pyrrolidine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
化学反応の分析
Types of Reactions
®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction may produce phenylethanol.
科学的研究の応用
®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of ®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but lacks the additional carbon in the backbone.
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but with different positioning of the amine group.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Contains a pyrazole ring instead of a phenyl group.
Uniqueness
®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl is unique due to its specific chiral configuration and the presence of both a phenyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
(2R)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12;;/h1-3,6-7,13H,4-5,8-11,14H2;2*1H/t13-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRFXIWOSRXTLG-FFXKMJQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CC2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@@H](CC2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
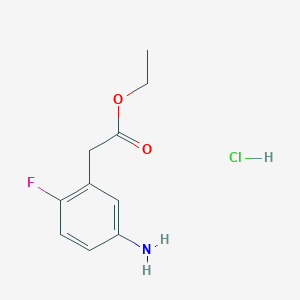
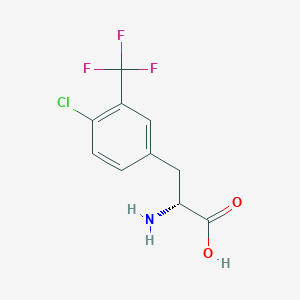
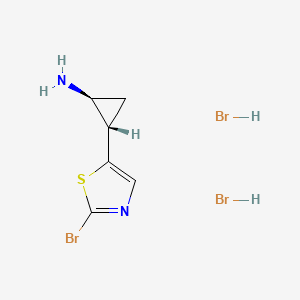

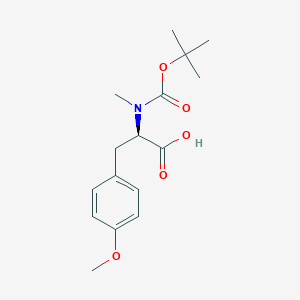
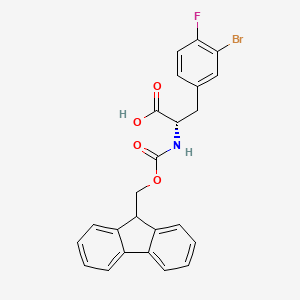
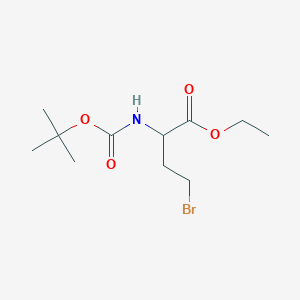
![4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8096524.png)
![2-[4-[2-(Fmoc-amino)ethyl]phenoxy]-2-methylpropanoic acid](/img/structure/B8096525.png)
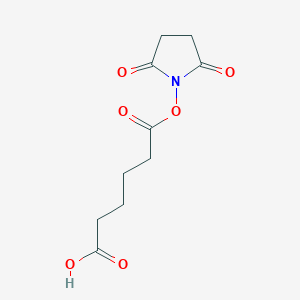
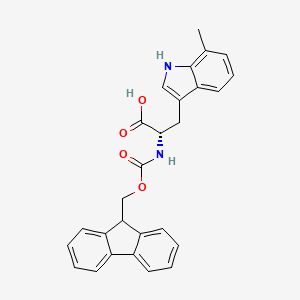
![5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8096545.png)
